![molecular formula C16H16BrNO3 B4331554 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide](/img/structure/B4331554.png)
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide
Overview
Description
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, also known as BMEB, is a chemical compound that has gained significant attention in scientific research. This compound is a member of the benzamide family and has been synthesized through various methods. BMEB has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. In
Scientific Research Applications
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has shown potential in various scientific research applications. One of the most significant applications of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is in the study of certain enzymes, such as the serine protease trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to inhibit trypsin activity, making it a useful tool for understanding the mechanism of action of this enzyme.
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also shown potential as a therapeutic agent. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of trypsin. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide binds to the active site of trypsin, preventing the enzyme from binding to its substrate and carrying out its catalytic function.
Biochemical and Physiological Effects
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory conditions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is also a potent inhibitor of trypsin, making it a useful tool for studying the mechanism of action of this enzyme.
However, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has some limitations for lab experiments. It has relatively low solubility in water, which can make it difficult to work with in aqueous solutions. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide also has a relatively short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide. One potential direction is to further explore its potential as a therapeutic agent for various inflammatory conditions and cancer. Another direction is to explore its potential as a tool for studying the mechanism of action of other enzymes. Additionally, further research could be done to improve the solubility and stability of 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, making it a more effective tool for lab experiments.
Conclusion
In conclusion, 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It has been synthesized through various methods and has shown potential in various scientific applications, including as a tool for understanding the mechanism of action of certain enzymes and as a potential therapeutic agent. 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide, including exploring its potential as a therapeutic agent and as a tool for studying the mechanism of action of other enzymes.
properties
IUPAC Name |
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-15-8-7-12(17)11-14(15)16(19)18-9-10-21-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFOROYNSADRQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NCCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(2-phenoxyethyl)benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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